Alloxanthin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-20,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVICWXUADSCSLL-DDEWRDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C#CC2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321358 | |
| Record name | (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28380-31-6 | |
| Record name | Alloxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28380-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028380316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15L7OO8SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Ecological Distribution of Alloxanthin
Algal Sources and Phyla Producing Alloxanthin
The initial synthesis of this compound in the aquatic food web is primarily attributed to specific groups of photosynthetic algae. These microorganisms are the foundational producers of this unique carotenoid.
Cryptophyta as Primary Producers of this compound
The phylum Cryptophyta, a group of unicellular algae, is the principal producer of this compound. mdpi.comnih.govebsco.comresearchgate.net This carotenoid is a key component of their photosynthetic machinery, alongside other pigments like chlorophylls (B1240455) a and c2, α-carotene, crocoxanthin (B13737339), and monadoxanthin. mdpi.comnih.govebsco.comroyalsocietypublishing.org The presence of this compound is a characteristic trait of cryptophytes, making it a useful biomarker for this algal group in ecological studies. ebsco.com Species such as those from the Rhodomonas genus, including Rhodomonas salina, are known to contain this compound. ifremer.fr Cryptophytes are recognized as significant primary producers in both marine and freshwater environments and serve as a high-quality food source for organisms at higher trophic levels. nih.gov
Presence of this compound in Other Photosynthetic Organisms
While Cryptophyta are the main source, this compound has also been identified in other photosynthetic organisms, often as a result of endosymbiotic events. For instance, certain dinoflagellates, such as some species within the genus Dinophysis, contain this compound. researchgate.netint-res.comresearchgate.net This is not typical for most dinoflagellates, which usually have peridinin (B1679608) as their major carotenoid. The presence of this compound in these dinoflagellates is thought to be the result of retaining the plastids of ingested cryptophytes, a process known as kleptoplasty or tertiary endosymbiosis. researchgate.netint-res.comresearchgate.netcsic.es
Furthermore, this compound has been detected in some freshwater raphidophytes, such as Gonyostomum semen. nih.govresearchgate.netmdpi.comresearchgate.net This was an unexpected finding, as this compound had not been previously observed in this algal class, suggesting a potentially different evolutionary history of plastid acquisition in freshwater versus marine raphidophytes. nih.govresearchgate.netresearchgate.net The presence of this compound in these organisms highlights the complex evolutionary pathways that have led to the distribution of this pigment across different algal lineages.
Heterotrophic Accumulation and Metabolic Pathways of this compound in Aquatic Organisms
This compound, synthesized by primary producers, is transferred through the food web as these algae are consumed by various heterotrophic organisms. These consumers can accumulate and sometimes metabolize the ingested this compound.
Invertebrate Accumulation
A variety of aquatic invertebrates accumulate this compound from their diet. As filter feeders, bivalve mollusks such as mussels, clams, scallops, and oysters ingest phytoplankton, including cryptophytes, and consequently accumulate this compound. nih.govdoi.orgnih.govfrontiersin.org This carotenoid, along with its metabolites, can be found in their tissues. nih.gov For example, the mollusk Rapana venosa has been found to contain this compound and its stereoisomers as the primary carotenoids in its gonads. researchgate.net
Tunicates, another group of filter-feeding marine invertebrates, also accumulate this compound from their algal diet. nih.govnih.govmdpi.commdpi.comresearchgate.net The sea squirt Halocynthia roretzi is a notable example, containing significant amounts of this compound among other carotenoids. mdpi.comresearchgate.net
Copepods, a group of small crustaceans that are a crucial link in many aquatic food webs, are known to graze on cryptophytes and can accumulate this compound. researchgate.netuio.nocore.ac.uk Studies have shown the presence of this compound in the bodies of copepods, suggesting its storage in their tissues. researchgate.netifremer.fr However, the suitability of this compound as a direct biomarker for cryptophyte ingestion by copepods has been questioned, as it appears to be retained in the body tissues rather than just being present in the gut. ifremer.fr
Vertebrate Accumulation
This compound also makes its way into the tissues of vertebrates, primarily fish, through the consumption of invertebrates that have fed on cryptophytes. mdpi.comresearchgate.net Freshwater fish, in particular, have been noted to have this compound. auburn.edu For instance, this compound has been identified in species like the crucian carp, catfish, biwa goby, and biwa trout. nih.govmdpi.comresearchgate.net The presence of this compound in these fish is attributed to their diet, which can include microalgae directly or, more commonly, invertebrates like copepods and shrimp that have already accumulated the pigment. nih.govmdpi.com
Ecological Significance in Aquatic Ecosystems
The transfer of this compound from phytoplankton to various heterotrophs is a clear indicator of trophic links within aquatic ecosystems. nih.gov The presence of this specific carotenoid in the tissues of consumers provides evidence of their dietary reliance on cryptophytes. core.ac.uk
Cryptophytes themselves are considered a high-quality food source for zooplankton due to their favorable biochemical composition, and their consumption can lead to faster growth and reproduction in grazers like copepods. nih.govcore.ac.uk The selective grazing on these algae by zooplankton means that this compound is efficiently channeled to higher trophic levels.
In some organisms, carotenoids like this compound may also play a photoprotective role. nih.govresearchgate.net For example, in the raphidophyte Gonyostomum semen, the ratio of this compound to chlorophyll (B73375) a increases with light intensity, suggesting a function in protecting the photosynthetic apparatus from excess light. nih.govresearchgate.netresearchgate.net While animals cannot synthesize carotenoids de novo, the accumulation of these pigments from their diet can provide them with antioxidant and other physiological benefits. frontiersin.orgmdpi.comszn.itfrontiersin.org
Data Tables
Table 1: Organisms and the Presence of this compound
| Phylum/Group | Organism Type | Specific Examples | Role | References |
|---|---|---|---|---|
| Cryptophyta | Algae | Rhodomonas salina, Chroomonas placoidea | Primary Producer | mdpi.comnih.govebsco.comresearchgate.netifremer.fr |
| Dinophyta | Algae | Dinophysis sp. | Producer (via Endosymbiosis) | researchgate.netint-res.comresearchgate.netcsic.es |
| Raphidophyceae | Algae | Gonyostomum semen | Producer (via Endosymbiosis) | nih.govresearchgate.netmdpi.comresearchgate.net |
| Mollusca | Invertebrate | Mussels, Clams, Scallops, Rapana venosa | Accumulator | nih.govdoi.orgnih.govfrontiersin.orgresearchgate.net |
| Tunicata | Invertebrate | Halocynthia roretzi | Accumulator | nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.net |
| Crustacea | Invertebrate | Copepods, Lake Shrimp | Accumulator | mdpi.comresearchgate.netuio.nocore.ac.ukifremer.fr |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α-carotene |
| Astaxanthin |
| β-carotene |
| Canthaxanthin |
| Chlorophyll a |
| Chlorophyll b |
| Chlorophyll c1 |
| Chlorophyll c2 |
| Crasssostreaxanthin |
| Crocoxanthin |
| Diadinoxanthin (B97544) |
| Diatoxanthin (B1232557) |
| Dinoxanthin |
| Echinenone |
| Fucoxanthin (B1674175) |
| Fucoxanthinol |
| Glycymerin |
| Halocynthiaxanthin |
| Hopkinsiaxanthin |
| Lutein |
| Lycopene |
| Mactraxanthin |
| Monadoxanthin |
| Mytiloxanthin |
| Mytiloxanthinone |
| Neoxanthin |
| Pectenol |
| Pectenolone |
| Peridinin |
| Phycocyanin |
| Phycoerythrin |
| Tedaniaxanthin |
| Tunaxanthin |
| Violaxanthin (B192666) |
Research on Trophic Transfer Dynamics and this compound Persistence in Food Webs
The transfer of this compound through aquatic food webs provides valuable information on trophic linkages and the feeding ecology of various organisms. As cryptophytes are consumed by primary consumers, this compound is incorporated into their tissues, and can subsequently be transferred to higher trophic levels. This process has been observed in a variety of aquatic animals, including shellfish, starfishes, tunicates, and freshwater fishes. mdpi.com
Filter-feeding mollusks, for example, accumulate this compound directly from their diet of microalgae. frontiersin.orgfrontiersin.org The presence of this pigment in these organisms confirms their consumption of cryptophytes. Similarly, this compound has been identified in various fish species, where it can exist as a mixture of stereoisomers. mdpi.com The stereoisomeric composition of this compound in a predator can sometimes provide clues about its dietary sources. For instance, the presence of specific this compound stereoisomers in catfish and biwa trout in a Japanese freshwater ecosystem was linked to their consumption of lake shrimp, which in turn contained those same stereoisomers. mdpi.com
However, the persistence and stability of this compound can vary, which is a critical consideration when using it as a dietary biomarker. researchgate.net Some studies have suggested that this compound is relatively resistant to degradation compared to other pigments. researchgate.net For example, in gut-evacuation experiments with the copepods Temora longicornis and Centropages hamatus, a significant portion of the initial this compound content remained after 90 minutes, while other pigments like fucoxanthin degraded more rapidly. researchgate.net This differential degradation can complicate the quantitative estimation of prey consumption.
Furthermore, some zooplankton may have the ability to store this compound, potentially as a precursor for other carotenoids like astaxanthin. researchgate.net This storage can lead to a disconnect between the amount of this compound in an organism and its recent ingestion of cryptophytes, making it a less reliable quantitative biomarker for grazing in such cases. researchgate.net Despite these complexities, the presence of this compound in the tissues of consumers remains a strong qualitative indicator of a trophic link to cryptophytes.
The table below summarizes the occurrence and stereoisomeric composition of this compound in various aquatic animals, illustrating its transfer through the food web. mdpi.com
The following is an interactive data table based on the data in the text. You can click on the table headers to sort the data, and you can also filter the data by entering keywords in the search box.
| Aquatic Animal | (3S,3'S)-Alloxanthin (%) | meso-Alloxanthin (%) | (3R,3'R)-Alloxanthin (%) |
|---|---|---|---|
| Lake shrimp | 45 | 55 | n.d. |
| Catfish | 30 | 70 | n.d. |
| Biwa trout | 25 | 75 | n.d. |
| Tunicate | n.d. | n.d. | 100 |
| Scallop | n.d. | n.d. | 100 |
n.d.: not detected
Biosynthesis and Molecular Stereochemistry of Alloxanthin
Carotenogenesis Pathways Leading to Alloxanthin in Microalgae
The formation of this compound, like all carotenoids, begins with simple precursor molecules that are assembled and modified through a series of complex enzymatic reactions. These pathways are fundamental to the biology of the microalgae that produce this unique pigment.
All carotenoids are synthesized from the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP). nih.gov Organisms have two primary, independent pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway. nih.govsemanticscholar.org
In algae and plants, these pathways are compartmentalized. The MVA pathway operates in the cytoplasm, while the MEP pathway is located in the plastids, the site of photosynthesis and carotenoid synthesis. nih.govsemanticscholar.orguni-frankfurt.de Therefore, the MEP pathway is directly responsible for supplying the IPP and DMAPP required for this compound biosynthesis in microalgae. semanticscholar.orgresearchgate.net
The MEP pathway begins with the condensation of D-glyceraldehyde 3-phosphate and pyruvate (B1213749). nih.gov Through a series of enzymatic steps, this pathway yields IPP and DMAPP. nih.gov These C5 units are then sequentially condensed to form the C20 molecule geranylgeranyl diphosphate (GGPP), which is the immediate precursor for the first C40 carotenoid, phytoene. researchgate.netresearchgate.net
| Step | Enzyme Name | Abbreviation | Function |
| 1 | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and glyceraldehyde 3-phosphate to form DXP. |
| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR / IspC | Converts DXP to MEP through reductive isomerization. nih.gov |
| 3 | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | Catalyzes the coupling of MEP with CTP to produce CDP-ME. nih.gov |
| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME to form CDP-MEP. nih.gov |
| 5 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes CDP-MEP to produce MEcPP. nih.gov |
| 6 | 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | Opens the ring of MEcPP to form HMBPP. nih.gov |
| 7 | 4-hydroxy-3-methylbut-2-enyl-diphosphate reductase | IspH / LytB | Converts HMBPP to both IPP and DMAPP. nih.gov |
A summary of the key enzymes and reactions in the Methylerythritol 4-Phosphate (MEP) pathway, which provides the precursors for this compound synthesis.
This compound is a major carotenoid found in Cryptophyta. mdpi.com Its defining chemical feature is the presence of two acetylenic (triple) bonds, which are uncommon in carotenoids. mdpi.comnih.gov While the precise enzymatic steps for its synthesis are not fully elucidated, a likely pathway has been proposed based on the carotenoid profiles of cryptophytes and chemical principles. mdpi.comnih.gov
In cryptophyte algae, it is hypothesized that this compound is synthesized directly from zeaxanthin (B1683548). mdpi.com This proposed conversion involves the enzymatic oxidation of the C-7,8 and C-7',8' double bonds in the β-rings of zeaxanthin to form the characteristic triple bonds of this compound. mdpi.com This pathway is considered distinct from the formation of another common acetylenic carotenoid, diadinoxanthin (B97544), which occurs in other algal groups like diatoms. In those organisms, diadinoxanthin is formed from neoxanthin, an intermediate that contains an allenic bond which is subsequently converted to an acetylenic bond. mdpi.comnih.gov Cryptophytes generally lack the necessary epoxy and allenic carotenoid precursors for such a pathway, strengthening the hypothesis of a direct conversion from zeaxanthin. mdpi.com
Although the specific enzymes responsible for creating the acetylenic bonds in this compound have not been definitively identified, they are putatively some form of desaturase or oxygenase capable of catalyzing the dehydrogenation of the carbon-carbon bonds. Another proposed, though less substantiated, pathway suggests that an intermediate named allenoxanthin could be a precursor to this compound in cryptophytes. pnas.org
Stereochemical Investigations and Isomer Characterization of this compound
The biological function and properties of a molecule like this compound are intrinsically linked to its stereochemistry—the specific three-dimensional arrangement of its atoms. Research has focused on determining the exact configuration of the naturally produced form and identifying other possible isomers.
The absolute configuration of this compound isolated from its primary producers, cryptophyte algae, has been deduced to be (3R,3'R)-alloxanthin. nih.gov This configuration describes the specific spatial orientation of the hydroxyl (-OH) groups at the C3 and C3' positions of the molecule's terminal rings. This determination was initially based on biogenetic considerations and comparisons with the known configurations of related carotenoids. nih.gov Subsequent analyses of this compound specimens from various aquatic animals that feed on these algae, such as certain shellfish and tunicates, have confirmed that they also contain the (3R,3'R)-stereoisomer, reinforcing that this is the primary form synthesized in nature. nih.govmdpi.com
To definitively investigate the stereochemistry of this compound, researchers have chemically synthesized other possible stereoisomers to use as analytical standards. mdpi.com Specifically, the (3S,3'S)-alloxanthin and the meso-alloxanthin isomers were successfully synthesized. nih.govmdpi.com The availability of these authentic stereoisomers enabled the development of a robust high-performance liquid chromatography (HPLC) method using a chiral column, which can effectively separate the (3R,3'R), (3S,3'S), and meso forms. nih.govresearchgate.net
Application of this chiral HPLC analysis to various aquatic animals yielded a significant discovery. While many organisms contained only the expected (3R,3'R)-alloxanthin, several species, including the lake shrimp, catfish, and biwa trout, were found to possess a mixture of all three stereoisomers: (3R,3'R), (3S,3'S), and meso-alloxanthin. mdpi.com This was the first report of the natural occurrence of (3S,3'S)- and meso-alloxanthin. mdpi.comresearchgate.net The origin of these other isomers in certain animals is uncertain but may point to metabolic conversion or unique dietary sources. researchgate.net
| Organism | This compound Stereoisomer Composition |
| Scallop (Patinopecten yessoensis) | (3R,3'R) only |
| Tunicate (Halocynthia roretzi) | (3R,3'R) only |
| Crucian Carp (Carassius cuvieri) | (3R,3'R) only |
| Lake Shrimp (Palaemon paucidens) | Mixture of (3R,3'R), (3S,3'S), and meso |
| Catfish (Silurus asotus) | Mixture of (3R,3'R), (3S,3'S), and meso |
| Biwa Goby (Gymnogobius isaza) | Mixture of (3R,3'R), (3S,3'S), and meso |
| Biwa Trout (Oncorhynchus masou rhodurus) | Mixture of (3R,3'R), (3S,3'S), and meso |
Occurrence of this compound stereoisomers in various aquatic animals as determined by chiral HPLC analysis. Data sourced from Yamano et al. (2014). nih.govmdpi.com
Genetic and Transcriptomic Studies Related to this compound Biosynthesis
To move beyond hypothetical pathways and identify the actual genes responsible for this compound production, researchers have turned to genetic and transcriptomic analyses. These studies examine the genetic blueprint and gene activity in this compound-producing organisms.
A key study in this area involved the de novo transcriptome sequencing of Rhodomonas sp., a cryptophyte alga known to produce this compound. researchgate.net This research produced a comprehensive catalog of all the genes being actively expressed in the organism. From this vast dataset of 64,974 transcripts, scientists were able to perform bioinformatic analyses to search for genes with sequences similar to known carotenoid biosynthesis enzymes. researchgate.netresearchgate.net
This transcriptomic approach successfully identified putative genes encoding enzymes that are likely involved in the synthesis of this compound. researchgate.netresearchgate.net The identification of these candidate genes within the Rhodomonas transcriptome provides a strong genetic foundation for the biochemically proposed pathway (zeaxanthin to this compound). researchgate.netresearchgate.net While the exact function of each putative gene must still be confirmed through further experimentation, these findings represent a critical step in mapping the complete genetic and molecular pathway of this compound biosynthesis and understanding its regulation in microalgae. researchgate.net
Molecular and Cellular Functions of Alloxanthin
Role in Photosynthetic Light Harvesting Systems
Alloxanthin is a vital component of the light-harvesting machinery in cryptophytes, where it works in concert with chlorophylls (B1240455) to capture light energy.
Integration of this compound within this compound-Chlorophyll a/c-Binding Proteins (ACPs/CAC proteins)
In cryptophytes, this compound is primarily located within specialized protein complexes known as this compound-chlorophyll a/c-binding proteins (ACPs), also referred to as chlorophyll (B73375) a/c-binding (CAC) proteins. nih.govoup.comresearchgate.net These transmembrane proteins are fundamental to oxygenic photosynthesis in these organisms. nih.gov The association of this compound with these proteins is a distinctive feature of cryptophyte light-harvesting systems. oup.comnih.gov These ACPs are part of the larger photosystem supercomplexes, including Photosystem I (PSI) and Photosystem II (PSII). oup.comresearchgate.net Within these complexes, this compound, along with chlorophyll a and chlorophyll c, forms an intricate network of pigments that efficiently absorbs light energy. oup.comrepec.org The specific arrangement of these pigments within the protein scaffold is crucial for optimizing the capture of light across a broad spectrum. oup.com
Research on Excitation Energy Transfer Mechanisms from this compound (e.g., S1, S2 states) to Chlorophylls
Once light energy is absorbed by this compound, it must be efficiently transferred to chlorophyll molecules to initiate the process of photosynthesis. This energy transfer occurs from the excited states of this compound, primarily the S1 (lowest excited singlet state) and S2 (second excited singlet state), to chlorophylls. nih.govresearchgate.net
Research using techniques like femtosecond transient absorption spectroscopy has revealed the dynamics of this energy transfer. nih.govresearchgate.net Studies on the CAC proteins from the cryptophyte Rhodomonas salina have shown that the energy transfer from the S2 state of this compound is an active pathway, with an efficiency of approximately 50%. nih.govresearchgate.net This S2 pathway transfers energy to both chlorophyll a and chlorophyll c. nih.govresearchgate.net In contrast, the energy transfer from the S1 state of this compound to chlorophyll a is significantly less efficient, with a reported efficiency of around 25% and a transfer time of 57 picoseconds. nih.govresearchgate.net The low efficiency of this S1 pathway suggests that this compound may also play a regulatory role in the CAC antenna. nih.govresearchgate.net
| Parameter | Value | Organism/Complex | Source |
| S2 State Energy Transfer Efficiency | ~50% | Rhodomonas salina CAC complex | nih.govresearchgate.net |
| S1 State Energy Transfer Efficiency | ~25% | Rhodomonas salina CAC complex | nih.govresearchgate.net |
| S1 to Chlorophyll a Transfer Time | 57 ps | Rhodomonas salina CAC complex | nih.govresearchgate.net |
Structural Elucidation of Light-Harvesting Complexes Containing this compound (e.g., Photosystem I-ACPI and Photosystem II-ACPII Supercomplexes)
High-resolution structural studies using cryo-electron microscopy have provided detailed insights into the organization of this compound-containing light-harvesting complexes. oup.comresearchgate.netrepec.orgnih.govnih.govnih.govresearchgate.net In the cryptophyte Chroomonas placoidea, the Photosystem I (PSI) supercomplex is associated with this compound-chlorophyll a/c-binding proteins designated as ACPIs. oup.comnih.govresearchgate.net The structure reveals a PSI core surrounded by 14 ACPI subunits arranged in two layers. nih.gov This intricate arrangement, which includes a total of 373 pigments, facilitates efficient light capture and energy transfer. oup.com
Similarly, the Photosystem II (PSII) supercomplex in Chroomonas placoidea associates with ACPII proteins. researchgate.netrepec.orgnih.govnih.gov The structure shows a PSII dimer with twelve ACPII monomers. researchgate.netrepec.org These structural details provide a framework for understanding the pathways of excitation energy transfer from the antenna pigments, including this compound, to the reaction centers of the photosystems. researchgate.netrepec.org The close proximity of this compound to chlorophyll molecules within these supercomplexes, with intermolecular distances as short as a few angstroms, is critical for efficient energy transfer. researchgate.net
Photoprotective Mechanisms of this compound
In addition to its role in light harvesting, this compound is crucial for protecting the photosynthetic apparatus from the damaging effects of excess light.
Research on Non-Photochemical Quenching (NPQ) and Energy Dissipation Roles
Under high light conditions, photosynthetic organisms activate a process called non-photochemical quenching (NPQ) to safely dissipate excess absorbed light energy as heat. researchgate.netresearchgate.netcopernicus.org this compound is implicated in the NPQ mechanism in cryptophytes. researchgate.net While these algae have a high efficiency of light harvesting, they have also evolved mechanisms to cope with high light, including NPQ. researchgate.net Research on Rhodomonas salina has shown that NPQ occurs within the chlorophyll a/c antenna complexes. plos.org The stable concentration of this compound across varying light intensities suggests it plays a dual role in both light harvesting and photoprotective quenching. researchgate.net The close interaction between this compound and chlorophyll molecules within the light-harvesting complexes may be critical for dissipating excess energy that could otherwise lead to the formation of harmful reactive oxygen species. researchgate.net
| Organism | NPQ Location | Key Finding | Source |
| Rhodomonas salina | Chlorophyll a/c antennae | This compound plays a role in photoprotective quenching. | researchgate.netplos.org |
| Cryptophytes | General | Possess NPQ as a mechanism to cope with high light. | researchgate.netresearchgate.net |
In Vitro and Cellular Studies on this compound's Antioxidant Function (e.g., Reactive Oxygen Species Quenching)
Beyond its role in NPQ, this compound exhibits direct antioxidant properties by scavenging reactive oxygen species (ROS). cymitquimica.com ROS, such as singlet oxygen, are highly damaging molecules that can be produced under high light stress. mdpi.com In vitro studies have demonstrated the antioxidant potential of this compound. cymitquimica.comresearchgate.net
Cellular studies have further substantiated these findings. For instance, all-trans this compound and its isomers have been shown to suppress the expression of pro-inflammatory genes in RAW264.7 cells stimulated by lipopolysaccharide (LPS), an effect linked to its antioxidant and anti-inflammatory properties. researchgate.net In one study, all-trans this compound at a concentration of 25 µM significantly reduced the LPS-induced expression of IL-1beta mRNA. researchgate.net Other research has indicated that this compound can inhibit the overexpression of cyclooxygenase-2 and nitric oxide synthase mRNA in the same cell line. researchgate.net These findings underscore the capacity of this compound to protect cells from oxidative damage. cymitquimica.com
| Study Type | Cell Line/System | Key Finding | Source |
| Cellular | RAW264.7 macrophages | All-trans this compound (25 µM) significantly suppressed LPS-induced IL-1beta mRNA expression. | researchgate.net |
| Cellular | RAW264.7 macrophages | This compound inhibited overexpression of cyclooxygenase-2 and nitric oxide synthase mRNA. | researchgate.net |
| General | In vitro | Functions as an antioxidant by scavenging free radicals. | cymitquimica.com |
Modulation of Gene Expression and Cellular Signaling (in vitro Research)
Recent laboratory research has focused on understanding how this compound interacts with cellular processes at the molecular level. These studies have primarily investigated its influence on gene expression related to inflammation and its effects on the life cycle of cancer cells.
Suppressive Effects of this compound on Pro-inflammatory Gene Expression in Macrophage Cell Lines
Studies utilizing the murine macrophage-like cell line RAW264.7 have demonstrated that this compound can significantly suppress the expression of key pro-inflammatory genes. researchgate.netjst.go.jpnih.gov When these macrophage cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, they typically increase the expression of genes such as interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). researchgate.netjst.go.jpnih.gov However, pre-treatment with this compound has been shown to counteract this effect.
In one study, treating RAW264.7 cells with 25 µM of all-trans this compound for 24 hours before LPS stimulation led to a significant reduction in the mRNA expression of IL-1β to 33.7% of the levels seen in cells stimulated with LPS alone. researchgate.netjst.go.jpnih.gov Similar suppressive effects were observed for IL-6, COX-2, and iNOS mRNA levels. researchgate.netjst.go.jp These findings suggest that this compound can interfere with the signaling pathways that lead to the production of these inflammatory mediators. researchgate.netjst.go.jp
| Gene | Function | Observed Effect of this compound | Quantitative Data (Example) |
|---|---|---|---|
| IL-1β (Interleukin-1β) | Pro-inflammatory cytokine | Significant suppression of mRNA expression | mRNA expression reduced to 33.7% of control researchgate.netjst.go.jpnih.gov |
| IL-6 (Interleukin-6) | Pro-inflammatory cytokine | Significant suppression of mRNA expression | Qualitatively reported as significantly suppressed researchgate.netjst.go.jp |
| COX-2 (Cyclooxygenase-2) | Enzyme involved in prostaglandin (B15479496) synthesis | Suppression of over-expression | Qualitatively reported as suppressed researchgate.netjst.go.jpnih.gov |
| iNOS (Inducible Nitric Oxide Synthase) | Enzyme producing nitric oxide, a pro-inflammatory mediator | Suppression of over-expression | Qualitatively reported as suppressed researchgate.netjst.go.jpnih.gov |
Research on this compound's Role in Induction of Apoptosis and Growth Inhibition in Cancer Cell Lines
In the realm of oncology research, this compound has been investigated for its potential to inhibit the growth of cancer cells and induce a form of programmed cell death known as apoptosis. walshmedicalmedia.comifremer.fr Studies on the human melanoma cell line A2058 have shown that this compound exhibits antiproliferative activity. walshmedicalmedia.comifremer.fr
Research has determined the half-maximal inhibitory concentration (IC50) of this compound against A2058 cells to be 29 µM. walshmedicalmedia.comifremer.fr This indicates the concentration of this compound required to inhibit the growth of 50% of the cancer cells. Furthermore, treatment with this compound was found to promote growth inhibition and induce apoptosis in these melanoma cells after 72 hours. walshmedicalmedia.comifremer.fr This suggests that this compound may trigger cellular mechanisms that lead to the self-destruction of cancer cells.
| Cell Line | Cancer Type | Key Finding | Quantitative Data |
|---|---|---|---|
| A2058 | Human Melanoma | Antiproliferative activity | IC50 of 29 µM walshmedicalmedia.comifremer.fr |
| A2058 | Human Melanoma | Induction of apoptosis | Observed after 72 hours of treatment walshmedicalmedia.comifremer.fr |
| A2058 | Human Melanoma | Growth inhibition | Observed after 72 hours of treatment walshmedicalmedia.comifremer.fr |
Advanced Analytical Methodologies for Alloxanthin Research
Chromatographic Techniques for Alloxanthin Separation and Quantification
Chromatography is a cornerstone in this compound research, enabling the isolation of this specific xanthophyll from complex pigment mixtures and its subsequent quantification. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and thin-layer chromatography (TLC) are the most prominently used techniques.
High-performance liquid chromatography (HPLC) stands as a primary and versatile tool for the analysis of this compound. researchgate.netresearchgate.netawi.de It is widely employed for characterizing phytoplankton communities, where this compound serves as a chemotaxonomic marker for cryptophytes. researchgate.net The technique's ability to separate various pigments, including chlorophylls (B1240455) and other carotenoids, allows for the precise determination of this compound concentrations in environmental and biological samples. researchgate.netresearchgate.net Method development often involves the use of internal standards, such as Vitamin E acetate, to ensure accuracy and reproducibility. Quality control measures include regular inspection of pigment peaks for symmetry, purity, and signal-to-noise ratio. researchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common approach for this compound analysis, with C18 and C30 columns being the stationary phases of choice. massbank.euresearchgate.net
C18 Columns: These columns, with their octadecylsilane (B103800) bonded phase, are highly versatile and provide good separation for a wide range of hydrophobic compounds, including many carotenoids. massbank.eunih.gov They are suitable for separating this compound from other less polar or moderately polar pigments. massbank.eu
C30 Columns: C30 columns are specifically designed for the separation of carotenoid isomers and structurally similar compounds. massbank.eunih.govresearchgate.net Their polymeric C30 stationary phase offers enhanced shape selectivity, which is crucial for resolving geometric and positional isomers of long-chain molecules like this compound. researchgate.netnih.gov This makes C30 columns particularly advantageous over C18 columns for complex carotenoid mixtures, providing superior resolution of structurally related isomers. researchgate.net
| Column Type | Stationary Phase | Key Features for this compound Analysis |
| C18 | Octadecylsilane | Versatile, good for general carotenoid separation. massbank.eunih.gov |
| C30 | Polymeric C30 | High shape selectivity, excellent for resolving isomers. massbank.eunih.govresearchgate.netnih.gov |
Most naturally occurring carotenoids with asymmetric carbons, like this compound, exist in optically active forms. researchgate.net Chiral HPLC is an indispensable technique for the separation and resolution of these stereoisomers. This method utilizes chiral stationary phases (CSPs) that can differentiate between enantiomers and diastereomers. researchgate.netmdpi.com For this compound, a chiral HPLC method has been established to separate its (3R,3'R), (3S,3'S), and meso-stereoisomers. researchgate.netnih.gov This has been crucial in determining the absolute configuration of this compound isolated from various aquatic organisms. nih.gov The ability to resolve these stereoisomers is vital as different isomers can exhibit distinct biological activities.
Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and higher resolution. psu.edursc.org This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which necessitates higher operating pressures. psu.edu For this compound and other phytoplankton pigments, UHPLC methods have been developed that dramatically reduce run times from over 30 minutes to under 7 minutes, without compromising resolution. rsc.org The enhanced sensitivity of UHPLC, often coupled with advanced detectors, is particularly beneficial for analyzing samples with low pigment concentrations, such as those from oligotrophic waters. rsc.org UHPLC systems can be coupled with mass spectrometry (UHPLC-MS/MS) for highly sensitive and specific quantification of this compound, achieving detection limits at the ppt (B1677978) level. researchgate.net
| Technique | Typical Particle Size | Key Advantages for this compound Analysis |
| HPLC | 3-5 µm | Robust and widely used for routine analysis. researchgate.net |
| UHPLC | < 2 µm | Faster analysis, higher resolution, and increased sensitivity. psu.edursc.org |
Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and identification of pigments, including this compound. mdpi.comfdbio-rptu.de It is often used for preliminary analysis, for checking the purity of compounds, and to determine the optimal solvent system for HPLC separation. mdpi.com In this compound research, TLC on silica (B1680970) gel plates has been employed to separate it from other algal pigments. The separated pigments can be identified by their Rf values and visualized under UV light. fdbio-rptu.de While not as quantitative as HPLC, modern advancements like High-Performance TLC (HPTLC) and TLC coupled with mass spectrometry (TLC-MS) have enhanced its capabilities. mdpi.com
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
Spectroscopic Characterization Techniques for this compound
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound. These methods provide a "fingerprint" of the molecule based on its interaction with electromagnetic radiation.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is routinely used to obtain information about the chromophore of this compound. nih.gov The absorption spectrum is characterized by three distinct maxima, the positions of which are dependent on the solvent used. awi.de These spectral data are crucial for the initial identification and quantification of the pigment. nih.gov
| Solvent | Absorption Maxima (nm) |
| Acetone | (428), 454.3, 483.5 awi.de |
| Ethanol | (427), 450, 478 awi.de |
| Diethyl ether | (430), 451, 480 awi.de |
| Hexane | (427), 451, 482 awi.de |
(Values in parentheses indicate a shoulder)
Mass Spectrometry (MS): Mass spectrometry provides precise information on the molecular weight and elemental composition of this compound. researchgate.netnih.gov Techniques such as electrospray ionization (ESI) and fast atom bombardment (FAB) have been used. nih.govnih.gov High-resolution mass spectrometry (HRMS) has confirmed the molecular formula of this compound as C40H52O2. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by analyzing fragment ions. nih.gov
| Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| LC-ESI-QTOF (Positive) | 565.404 [M+H]+ | 199.147, 173.132, 157.101, 119.086 nih.gov |
| FAB-EBEB (Positive) | 564.4 [M]+ | 549.3766, 165.0738, 105.0691, 91.0530 nih.gov |
| LSIMS | 564 [M]+ | 441 [M-123]+, 426 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the detailed structural determination of carotenoids like this compound. researchgate.netnih.gov NMR data have been instrumental in confirming the 7,8,7',8'-tetradehydro-β,β-carotene-3,3'-diol structure of this compound. psu.edu
Raman Spectroscopy: Resonance Raman spectroscopy provides information about the vibrational modes of the this compound molecule, particularly the C=C and C-C stretching vibrations of the polyene chain. researchgate.net The Raman spectrum of this compound is perturbed by the presence of the allene (B1206475) group, leading to a splitting of the major Raman contributions. researchgate.net This technique, combined with theoretical calculations, can be used to distinguish between different geometrical isomers. researchgate.netresearchgate.net
Advanced Imaging and In Situ Detection Methods in this compound Research
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the high-resolution three-dimensional structures of large biomolecular assemblies, such as this compound-protein complexes. ucl.ac.ukelifesciences.orgamericanpeptidesociety.org This method involves flash-freezing the biological sample in a thin layer of vitreous ice, preserving its native conformation. americanpeptidesociety.org The frozen sample is then imaged using an electron microscope at cryogenic temperatures. americanpeptidesociety.org
By averaging thousands of two-dimensional images of the complex taken from different orientations, a detailed 3D reconstruction can be generated. americanpeptidesociety.org Cryo-EM is particularly advantageous for studying membrane protein complexes, which are often difficult to crystallize for X-ray crystallography. ucl.ac.uknovalix.com This technique allows researchers to visualize how this compound molecules are arranged within the protein scaffold of light-harvesting complexes and to understand the specific protein-pigment interactions that are critical for efficient energy transfer. researchgate.net
The analysis of this compound in environmental samples is a key method in ecological studies to trace the presence and abundance of cryptophytes. As this compound is a characteristic biomarker pigment for this algal group, its detection in water columns and sediment cores provides valuable information about phytoplankton community structure and dynamics over time. nio.res.inresearchgate.netresearchgate.net
In water column studies, the concentration of this compound can indicate the contribution of cryptophytes to the total phytoplankton biomass. nio.res.in For example, in a study of the Paradip port ecosystem, this compound was one of the marker pigments used to assess seasonal variations in phytoplankton groups. nio.res.inresearchgate.net
In sediment cores, the preservation of pigments like this compound allows for the reconstruction of past phytoplankton communities. mdpi.com The relative abundance of this compound compared to other pigments in different sediment layers can reveal historical changes in the lake or marine ecosystem, such as shifts in nutrient availability or light conditions that favor the growth of cryptophytes. researchgate.netint-res.com However, the interpretation of sedimentary pigment data must consider factors like pigment stability and degradation pathways. nio.res.in
Evolutionary Biology and Phylogenetics of Alloxanthin Containing Organisms
Alloxanthin as a Phylogenetic Marker in Studies of Plastid Evolution and Secondary Endosymbiosis in Cryptophytes
The carotenoid this compound serves as a crucial biomarker in evolutionary biology, particularly for understanding the phylogenetic placement of cryptophytes and the complex history of their photosynthetic organelles (plastids). Its presence is a defining chemotaxonomic feature of this algal group, offering insights into the process of secondary endosymbiosis.
Cryptophytes are key organisms for studying plastid evolution because they are a direct product of secondary endosymbiosis, an event where a eukaryotic host cell engulfed a red alga. royalsocietypublishing.org This evolutionary origin is supported by the presence of four membranes surrounding the cryptophyte plastid and a residual nucleus of the red algal symbiont, known as the nucleomorph. nih.gov The pigment composition of cryptophytes, which includes chlorophylls (B1240455) a and c as well as phycobiliproteins, is also indicative of their red algal ancestry. nih.gov
This compound, an acetylenic carotenoid, is a distinctive pigment found in cryptophytes. nih.govmdpi.com Interestingly, it is not typically found in the red algae from which the cryptophyte plastid is derived, indicating an evolutionary modification of the carotenoid biosynthesis pathway after the endosymbiotic event. nih.gov While macrophytic red algae produce α-carotene and its derivatives like lutein, the development of the enzymatic machinery to create the unique acetylenic bond in this compound represents a significant evolutionary step within the cryptophyte lineage. nih.gov This makes this compound an excellent marker for tracing the specific evolutionary path of cryptophytes following their divergence from other algae.
Research into the nuclear-encoded, plastid-targeted proteins of chromist algae (a group that includes cryptophytes, stramenopiles, and haptophytes) has uncovered a complex genetic history. While many genes are of red algal origin, confirming the secondary endosymbiosis model, some enzymes involved in carotenoid biosynthesis appear to have been acquired from a green algal source early in the evolution of this supergroup. oup.com This suggests that the history of plastid evolution is more intricate than a single endosymbiotic event and may have involved horizontal gene transfer or cryptic endosymbioses. oup.com
The distribution of pigments like this compound is a critical piece of evidence in the ongoing debate surrounding the "chromalveolate hypothesis," which proposes a single red algal secondary endosymbiotic origin for the plastids in cryptophytes, haptophytes, stramenopiles, and alveolates. tandfonline.com The unique pigment signature of each group, with this compound being specific to cryptophytes, helps to delineate the evolutionary relationships within this vast and diverse assemblage of eukaryotes.
Table 1: Research Findings on this compound as a Phylogenetic Marker
| Research Focus | Key Findings | Significance for Phylogenetics |
|---|---|---|
| Chemotaxonomy of Cryptophytes | This compound is a major and diagnostic carotenoid that is consistently present in cryptophyte species. researchgate.netcarotenoiddb.jp | It allows for the precise identification and quantification of cryptophytes within mixed phytoplankton communities. |
| Secondary Endosymbiosis | The plastids of cryptophytes are of red algal origin, which is confirmed by the presence of a nucleomorph and multiple surrounding membranes. royalsocietypublishing.orgnih.gov | The unique pigment profile, highlighted by this compound, helps to trace the evolutionary modifications that occurred in the lineage after the endosymbiotic event. |
| Carotenoid Biosynthesis Evolution | The carotenoid biosynthesis pathway in chromist algae, including cryptophytes, is a mosaic of genes with origins from both red and green algae. oup.com | This indicates a complex evolutionary history of metabolic pathways related to the plastid, with the synthesis of this compound being a key derived characteristic of cryptophytes. |
| Chromalveolate Hypothesis | Pigment data, including the specific distribution of this compound, are used to test hypotheses about the common ancestry of plastids in diverse eukaryotic lineages. tandfonline.com | The restricted distribution of this compound provides a specific marker for the cryptophyte branch within the broader evolutionary context of the chromalveolates. |
Comparative Pigment Analysis Across Different Photosynthetic Lineages
The diversity of photosynthetic pigments across various algal lineages serves as a powerful tool for chemotaxonomy and for understanding their evolutionary adaptations to different light environments. The significance of this compound in cryptophytes is underscored when compared with the dominant carotenoids in other major phytoplankton groups.
Photosynthetic algae employ a wide array of carotenoids for light harvesting and photoprotection, and these pigments are often specific to particular divisions or classes. nih.gov A comparative analysis reveals the distinct pigment profiles of major algal lineages:
Cryptophytes (Cryptophyta): The defining pigment is This compound . They also contain α-carotene and other unique acetylenic carotenoids such as crocoxanthin (B13737339) and monadoxanthin. nih.govmdpi.com
Diatoms (Bacillariophyceae) and Brown Algae (Phaeophyceae): These groups are part of the Heterokontophyta and are characterized by the presence of fucoxanthin (B1674175) and its derivatives, along with the acetylenic carotenoids diadinoxanthin (B97544) and diatoxanthin (B1232557). nih.govmdpi.com
Dinoflagellates (Dinophyta): A large number of dinoflagellates contain the unique carotenoid peridinin (B1679608) . nih.govtandfonline.com Similar to heterokonts, they may also possess diadinoxanthin and diatoxanthin.
Green Algae (Chlorophyta) and Land Plants: These lineages are characterized by the presence of lutein (a derivative of α-carotene) and β-carotene, in addition to violaxanthin (B192666) and neoxanthin. nih.gov
Haptophytes (Haptophyta): This group is often identified by the presence of 19'-hexanoyloxyfucoxanthin (B1237575) and/or 19'-butanoyloxyfucoxanthin, which are derivatives of fucoxanthin. nih.gov
Red Algae (Rhodophyta): The carotenoid composition in this group can vary. Unicellular forms typically contain β-carotene and zeaxanthin (B1683548), while macrophytic types also possess α-carotene and lutein. nih.gov
The distinct distribution of these major carotenoids allows for the differentiation and quantification of phytoplankton communities in aquatic ecosystems. The detection of this compound in an environmental sample is a definitive indicator of the presence of cryptophytes, much as fucoxanthin indicates diatoms and brown algae, and peridinin points to the presence of dinoflagellates.
Table 2: Comparative Distribution of Major Carotenoids in Photosynthetic Lineages
| Photosynthetic Lineage | Major Diagnostic Carotenoid(s) | Other Common Carotenoids |
|---|---|---|
| Cryptophytes | This compound | α-carotene, Crocoxanthin, Monadoxanthin |
| Diatoms & Brown Algae | Fucoxanthin | β-carotene, Diadinoxanthin, Diatoxanthin |
| Dinoflagellates | Peridinin | β-carotene, Diadinoxanthin, Diatoxanthin |
| Green Algae & Land Plants | Lutein | β-carotene, Violaxanthin, Neoxanthin |
| Haptophytes | 19'-hexanoyloxyfucoxanthin, 19'-butanoyloxyfucoxanthin | Fucoxanthin, β-carotene, Diadinoxanthin |
| Red Algae | Zeaxanthin, Lutein | β-carotene, α-carotene |
This comparative analysis highlights the evolutionary importance of this compound. Its unique acetylenic structure and its restriction to cryptophytes signify a distinct evolutionary pathway that diverged from other lineages with red algal-derived plastids, such as diatoms and haptophytes, which evolved different characteristic carotenoids.
Emerging Research Frontiers and Future Directions in Alloxanthin Studies
Unraveling Complex Biosynthetic Pathways and Regulatory Networks of Aloxanthin Production
The complete biosynthetic pathway of alloxanthin remains an area of active investigation, with several hypotheses proposed based on the carotenoid profiles of cryptophytes and genomic data. researchgate.net It is widely accepted that this compound, an acetylenic carotenoid, is synthesized from zeaxanthin (B1683548). oup.comresearchgate.net This is supported by the fact that cryptophytes, the primary producers of this compound, possess zeaxanthin but typically lack the epoxy and allenic carotenoids that serve as intermediates in the formation of other acetylenic carotenoids in different algal groups. oup.com
One proposed pathway involves the direct enzymatic oxidation of the C-7,8 and C-7',8' double bonds of zeaxanthin to form the characteristic triple bonds (acetylenic groups) of this compound. oup.commdpi.com However, the specific enzymes catalyzing this transformation have yet to be definitively identified. Another hypothesis suggests the involvement of an intermediate called allenoxanthin. researchgate.net This proposed precursor, containing an allenic group, could potentially be converted to this compound. researchgate.net Further research, including the characterization of enzymes from cryptophytes like Rhodomonas sp., is needed to elucidate the exact sequence of reactions. researchgate.net
The regulation of this compound production is another critical research frontier. Like other carotenoids, its synthesis is likely controlled by a complex network of factors. researchgate.net These include:
Gene Expression: The expression of genes encoding biosynthetic enzymes is a key regulatory point. Light is a known inducer of many carotenoid biosynthesis genes. researchgate.netnih.gov
Environmental Factors: Light intensity and quality are significant environmental cues that influence carotenoid production as part of photoacclimation and photoprotection processes. uea.ac.uk
Hormonal Regulation: While less studied in algae compared to terrestrial plants, phytohormones could play a role in modulating carotenoid biosynthesis in response to stress. researchgate.net
Future research will likely focus on identifying and characterizing the specific genes and enzymes of the this compound pathway. Transcriptomic and proteomic analyses of cryptophytes under different environmental conditions will be crucial for unraveling the regulatory networks that control this compound synthesis.
Table 1: Proposed Precursors and Key Features of this compound Biosynthesis
| Feature | Description | Source(s) |
| Primary Precursor | Zeaxanthin | oup.comresearchgate.net |
| Proposed Intermediate | Allenoxanthin | researchgate.net |
| Key Chemical Transformation | Formation of acetylenic (C≡C) triple bonds | oup.comuttyler.edu |
| Primary Organisms | Cryptophyte algae | oup.comresearchgate.net |
| Potential Regulatory Factors | Light, Gene Expression, Environmental Stress | researchgate.netnih.govuea.ac.uk |
Development and Standardization of Novel Analytical Approaches for this compound Research
Accurate identification and quantification of this compound are fundamental to studying its biosynthesis, function, and ecological distribution. High-performance liquid chromatography (HPLC) is the cornerstone technique for carotenoid analysis. mdpi.comnih.gov For this compound, reversed-phase HPLC using C18 or C30 columns is commonly employed for separation. icm.edu.pl
A significant advancement in this compound analysis has been the use of chiral HPLC columns. nih.govresearchgate.netresearchgate.net This has enabled the separation and identification of different stereoisomers of this compound, such as the (3R,3'R), (3S,3'S), and meso forms. nih.govnih.gov This is crucial because different stereoisomers may have distinct biological origins and functions. The chemical synthesis of these stereoisomers has provided the necessary authentic standards for their identification in natural samples. nih.govresearchgate.net
Detection methods coupled with HPLC are continuously improving. Photodiode array (PDA) detectors are routinely used to provide UV-Vis absorption spectra, which are characteristic for different carotenoids and aid in their identification. nih.gov Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) provide molecular weight and structural information, allowing for unambiguous identification of this compound and its metabolites. mdpi.comnih.gov
The availability of commercial this compound standards is essential for accurate quantification. dhigroup.com However, ensuring the standardization of analytical methods across different laboratories remains a challenge in carotenoid research. mdpi.com Future efforts will likely focus on the development of more sensitive and rapid analytical techniques, potentially including ultra-high-performance liquid chromatography (UHPLC) and advanced mass spectrometry methods. mdpi.comnih.gov The development and certification of reference materials for this compound will also be crucial for improving the comparability and reliability of data generated by different research groups.
Table 3: Analytical Techniques for this compound Research
| Technique | Application | Key Advantages | Source(s) |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other pigments. | Robust and widely used method. | mdpi.comnih.gov |
| Chiral HPLC | Separation of this compound stereoisomers. | Allows for the determination of the absolute configuration of natural this compound. | nih.govresearchgate.netresearchgate.net |
| Photodiode Array (PDA) Detection | Identification based on absorption spectra. | Provides characteristic spectral information for identification. | nih.gov |
| Mass Spectrometry (MS/MS) | Unambiguous identification and structural elucidation. | High specificity and sensitivity. | mdpi.comnih.gov |
Interdisciplinary Research Integrating Ecological, Biochemical, and Molecular Perspectives on this compound
Understanding the full significance of this compound requires an interdisciplinary approach that connects its molecular and biochemical properties to the ecological success of cryptophytes. This compound serves as a key biomarker pigment for detecting and quantifying cryptophyte populations in aquatic ecosystems. icm.edu.plfrontiersin.org Its presence in water samples is a reliable indicator of the contribution of cryptophytes to the total phytoplankton biomass.
Ecological studies have shown that the prevalence of cryptophytes in certain environments, such as the stratified and highly illuminated surface waters of the Antarctic Peninsula, is linked to their photophysiology, in which this compound plays a crucial photoprotective role. uea.ac.uk The ability of cryptophytes to thrive in diverse and dynamic light environments is, in part, due to the functions of this compound in both light-harvesting and photoprotection. frontiersin.orgroyalsocietypublishing.org
Integrating different fields of study is creating a more holistic understanding of this compound. For instance, combining molecular techniques to study the genes involved in this compound biosynthesis with biochemical characterization of the light-harvesting complexes and ecological monitoring of cryptophyte populations can reveal how these algae adapt to their environment at multiple levels. awi.defrontiersin.org Machine learning and other advanced data analysis techniques are also being applied to large datasets of pigment and environmental data to better predict phytoplankton dynamics, including the distribution of cryptophyte populations. awi.de
Future research will benefit from continued interdisciplinary collaborations. Long-term monitoring of phytoplankton communities, coupled with detailed laboratory studies on the physiology and molecular biology of different cryptophyte species, will be essential. oceansciences.orgucpress.edu Such integrated approaches will not only enhance our understanding of the fundamental roles of this compound but also provide insights into how marine ecosystems might respond to environmental changes. The study of this compound and its producer organisms, cryptophytes, is a prime example of how research at the intersection of biochemistry, molecular biology, and ecology can illuminate the intricate workings of the natural world. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying alloxanthin in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used due to its sensitivity in detecting carotenoid isomers like this compound. For quantification, calibration curves should be constructed using certified reference standards, with validation via spike-recovery experiments in representative matrices (e.g., algae or crustacean tissues) .
- Data Interpretation : Retention time and fragmentation patterns (e.g., m/z 565.40 for [M + H]+) are critical for distinguishing this compound from structurally similar compounds. Cross-validation with nuclear magnetic resonance (NMR) may resolve ambiguities in stereoisomer identification .
Q. How do environmental factors influence this compound stability in experimental settings?
- Experimental Design : Controlled studies should assess photodegradation (via UV exposure), thermal stability (using temperature gradients), and oxidative stress (via reactive oxygen species assays). For example, iodine-catalyzed stereomutation experiments reveal this compound’s susceptibility to isomerization under light, with 9,9'-di-cis isomers dominating photostationary mixtures .
- Contradiction Management : Discrepancies in stability reports (e.g., conflicting isomer ratios) may arise from variations in solvent systems or iodine concentrations. Replicating conditions from peer studies and reporting detailed protocols (e.g., HPLC column specifications) ensures reproducibility .
Q. What are the primary biological sources of this compound, and how can they be reliably sampled for research?
- Sampling Strategy : this compound is biosynthesized by cryptophytes (algae) and accumulated in crustaceans via dietary intake. Field sampling should target aquatic ecosystems with cryptophyte blooms, using standardized protocols (e.g., vertical plankton tows) to minimize spatial variability .
- Data Normalization : Normalize concentrations to chlorophyll-a levels or total carotenoid content to account for biomass fluctuations. Site-specific baselines (e.g., 0.01–0.045 ng/L in freshwater systems) should be established to contextualize findings .
Advanced Research Questions
Q. How can researchers resolve contradictions between collision-induced dissociation (CID) and electron-activated dissociation (EAD) predictions for this compound identification?
- Analytical Framework : CID and EAD often yield divergent fragmentation patterns for this compound adducts (e.g., [M + H2O + Na]+ vs. [M + H]+). To reconcile results, perform parallel analyses using both techniques and validate against synthetic standards. Statistical tools like cosine similarity scoring can quantify agreement between experimental and theoretical spectra .
- Case Study : A 2023 study reported a m/z 605.39 feature misassigned via CID but confirmed as this compound via EAD. This highlights the need for multi-method validation in metabolomics workflows .
Q. What mechanisms govern the steric stability of this compound isomers, and how do they impact experimental outcomes?
- Mechanistic Insights : All-trans this compound is thermodynamically stable but prone to 9-cis isomerization under iodine catalysis. Steric hindrance from acetylene groups in the polyene chain reduces isomerization rates compared to non-acetylenic carotenoids. Computational modeling (e.g., density functional theory) can predict energy barriers for isomer interconversion .
- Practical Implications : In biosynthesis studies, isomer ratios must be monitored during extraction to avoid artifactual results. Quenching reactions with antioxidants (e.g., BHT) and minimizing light exposure are critical .
Q. How do this compound concentrations correlate with ecological stressors, and what statistical models best capture these relationships?
- Experimental Approach : Longitudinal studies across polluted vs. pristine sites (e.g., Site 1: 0.045 ng/L vs. Site 3: 0.02 ng/L) can isolate stressor effects. Use mixed-effects models to account for temporal autocorrelation and covariates like pH or nutrient levels .
- Data Challenges : Non-linear responses (e.g., hormesis effects at low pollutant doses) require spline regression or machine learning algorithms (e.g., random forests) to avoid oversimplification .
Methodological Best Practices
- Literature Integration : Cross-reference findings with prior stereomutation studies (e.g., Weber’s iodine-catalyzed experiments) and environmental surveys to identify consensus or gaps .
- Reproducibility : Adhere to the "Materials and Methods" guidelines from Reviews in Analytical Chemistry, including raw data deposition and step-by-step protocol descriptions .
- Contradiction Analysis : Employ systematic review frameworks (e.g., PRISMA) to evaluate conflicting data, emphasizing experimental conditions and instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
